molecular formula C12H18O2 B13314765 7-Acetylspiro[4.5]decan-8-one

7-Acetylspiro[4.5]decan-8-one

Cat. No.: B13314765
M. Wt: 194.27 g/mol
InChI Key: CCPDWNWOPXSFRP-UHFFFAOYSA-N
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Description

7-Acetylspiro[45]decan-8-one is an organic compound with the molecular formula C12H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetylspiro[4.5]decan-8-one can be achieved through several methods. One common approach involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds with high selectivity and yields .

Another method involves the use of 1,4-Cyclohexanedione monoethylene acetal as a precursor. This compound undergoes a series of reactions, including cyclization and acetylation, to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Acetylspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Acetylspiro[4.5]decan-8-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Acetylspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetylspiro[45]decan-8-one is unique due to its specific acetyl group and spiro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

9-acetylspiro[4.5]decan-8-one

InChI

InChI=1S/C12H18O2/c1-9(13)10-8-12(5-2-3-6-12)7-4-11(10)14/h10H,2-8H2,1H3

InChI Key

CCPDWNWOPXSFRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2(CCCC2)CCC1=O

Origin of Product

United States

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